3,20-Dioxopregn-4-en-17-yl acetate
Overview
Description
3,20-Dioxopregn-4-en-17-yl acetate is a useful research compound. Its molecular formula is C23H32O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reaction Mechanisms : Draper (1984) discusses the direct conversion of steroidal olefins, including 3,20-Dioxopregn-4-en-17-yl acetate, into vicinal azidohydrins. The study highlights the specific reaction mechanisms and products formed from these transformations, indicating its significance in organic chemistry and steroid synthesis (Draper, 1984).
Progesterone Derivatives and Enzyme Inhibition : A study by Bratoeff et al. (2010) explores the inhibitory effect of various progesterone derivatives, including 3,20-Dioxopregn-4-ene-17-yl acetate, on 5 alpha-reductase types 1 and 2 isozymes. This research provides insights into potential therapeutic applications for conditions related to these enzymes (Bratoeff et al., 2010).
Steroid Modification and Derivative Synthesis : Harnik et al. (1986) detail the synthesis of 18,19-dihydroxycorticosterone starting with a related compound, 19,21-dihydroxy-3,20-dioxopregn-5-ene-18,11 beta-lactone-di-(ethylene ketal). This process underscores the importance of 3,20-Dioxopregn-4-en-17-yl acetate derivatives in creating medically significant steroids (Harnik et al., 1986).
Chemical Transformations and Synthesis Routes : The work of Turuta et al. (1992) discusses the transformation of steroidal compounds like 16α,17α-epoxypregn-4-ene-9α,21-diol-3,20-dione into various derivatives, showcasing the versatility and chemical reactivity of compounds like 3,20-Dioxopregn-4-en-17-yl acetate in synthetic pathways (Turuta et al., 1992).
Corticosteroid Synthesis : Collins et al. (1976) synthesized methyl esters of 3,20-dioxopregn-4-en-6-ylacetic acid, a derivative of 3,20-Dioxopregn-4-en-17-yl acetate. This synthesis is pertinent in the study of corticosteroids, highlighting the compound's relevance in endocrinological research (Collins et al., 1976).
Plasma Cortisol Measurement : Klein et al. (1972) developed a method for measuring various corticosteroids, including 3,20-diketopregn-4-ene-21-yl sulfate (a related compound), in umbilical cord plasma. This study is significant in neonatal medicine and endocrine research (Klein et al., 1972).
Neurosteroid Research : Kasal et al. (2007) discuss the conversion of 7-Nor-20-oxopregn-5-en-3β-yl acetate into various derivatives, including 7-aza-5α-pregnane-3,20-dione. This research is relevant to neurosteroid studies and potential treatments for neurological disorders (Kasal et al., 2007).
properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHUYJIXSMGYOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,20-Dioxopregn-4-en-17-yl acetate | |
CAS RN |
302-23-8 | |
Record name | Prokan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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